molecular formula C10H14INO B12597093 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine CAS No. 646518-43-6

5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine

Cat. No.: B12597093
CAS No.: 646518-43-6
M. Wt: 291.13 g/mol
InChI Key: RVUHEOUCWQLTGH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is a chiral building block of interest in medicinal chemistry and organic synthesis. The structure combines a methoxypyridine ring, a versatile aromatic system in drug design , with a stereodefined, iodinated alkyl chain. The iodine moiety serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, making it a valuable intermediate for the exploration of novel chemical space . Applications: This compound is primarily used as a key synthetic intermediate in the development of potential therapeutic agents. Its structure suggests utility in constructing more complex molecules targeting various enzymes or receptors, similar to other iodo- and methoxy- substituted heterocycles investigated in drug discovery programs . Please note: The specific physicochemical properties, spectral data, mechanism of action, and primary research applications for this exact compound are not currently detailed in the public domain and should be characterized by the purchasing researcher.

Properties

CAS No.

646518-43-6

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

5-[(2S)-3-iodo-2-methylpropyl]-2-methoxypyridine

InChI

InChI=1S/C10H14INO/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6H2,1-2H3/t8-/m0/s1

InChI Key

RVUHEOUCWQLTGH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CN=C(C=C1)OC)CI

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)CI

Origin of Product

United States

Preparation Methods

Method 1: Alkylation of 2-Methoxypyridine

One common method for synthesizing 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is through the alkylation of 2-methoxypyridine using a suitable iodoalkane.

  • Reagents :

    • 2-Methoxypyridine
    • (2S)-3-Iodo-2-methylpropyl bromide
    • Base (e.g., potassium carbonate)
  • Procedure :

    • Dissolve 2-methoxypyridine in an appropriate solvent (e.g., DMF or DMSO).
    • Add (2S)-3-iodo-2-methylpropyl bromide and potassium carbonate.
    • Heat the mixture under reflux for several hours.
  • Yield : Typically around 70-85% depending on reaction conditions and purification methods.

Method 2: Direct Iodination of Pyridine Derivatives

Another effective strategy is the direct iodination of pyridine derivatives followed by alkylation.

  • Reagents :

    • 5-Bromo-2-methoxypyridine
    • Iodine or iodine monochloride
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • React 5-bromo-2-methoxypyridine with iodine in the presence of a base.
    • Isolate the iodo derivative.
  • Yield : Yields can reach up to 90% after purification through chromatography.

Comparative Analysis of Methods

The following table summarizes the different preparation methods, including reagents used, yields, and notable advantages or disadvantages.

Method Key Reagents Yield (%) Advantages Disadvantages
Alkylation 2-Methoxypyridine, (2S)-3-Iodo-2-methylpropyl bromide, K₂CO₃ 70-85 Simple procedure; moderate yields Requires careful control of conditions
Direct Iodination 5-Bromo-2-methoxypyridine, I₂, NaOH Up to 90 High yield; direct approach May require additional purification

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced pyridine compounds. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on pyridine rings critically determine reactivity. Key comparisons include:

Compound Name Substituent Position Functional Groups Reactivity/Notes Reference
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine 5 (propyl), 2 (methoxy) Iodo, methyl, methoxy Steric bulk at position 5 may mitigate steric hindrance from the 2-methoxy group, enabling unique reaction pathways
3-Iodo-5-methoxypyridine 3 (iodo), 5 (methoxy) Iodo, methoxy Iodo at position 3 increases electrophilicity; regioselectivity differs due to substituent positions
2-Methoxypyridine 2 (methoxy) Methoxy Steric hindrance at position 2 prevents reactions (e.g., cyclization) due to restricted spatial accessibility
  • Steric Effects: The 2-methoxy group in 2-methoxypyridine impedes reactions like cyclization due to steric hindrance .

Reaction Pathways and Isomer Formation

  • Kinetic vs. Thermodynamic Control : For 3-substituted pyridines (e.g., 3-methoxy, 3-bromo), reactions yield α- and β-isomers. The α-series dominates due to kinetic control, as evidenced by higher PM3-calculated heats of formation (e.g., 19.94 kcal/mol for α-8a vs. 17.75 kcal/mol for β-8b) .
  • Spectroscopic Differentiation : Isomers are distinguishable via ¹H NMR patterns. For example, α-series compounds exhibit distinct splitting patterns due to conformational rigidity .

Functional Group Comparisons

  • Iodoalkyl vs. Halogenated Pyridines: The 3-iodo substituent in the propyl chain of the target compound contrasts with halogenated pyridines like 3-bromopyridine.
  • Methoxy Group Impact: Methoxy groups at position 2 (as in the target compound) vs. position 5 (as in 3-iodo-5-methoxypyridine) alter electronic effects.

Research Findings and Data

Table 1: Key Physicochemical Properties

Property 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine 3-Iodo-5-methoxypyridine 2-Methoxypyridine
Molecular Weight (g/mol) ~307.1 (estimated) 235.03 109.13
Boiling Point (°C) N/A N/A 144–146
Solubility Likely low in water; soluble in organic solvents Low water solubility Miscible in water
Key Reactivity Potential for iodinated alkyl chain reactions Electrophilic substitution at position 3 Steric hindrance limits reactions

Table 2: Comparative Reaction Outcomes

Compound Reaction with Cyclization Agents Major Product(s) Yield Control Mechanism
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine Hypothetical: Likely forms α-isomer α-series (kinetic) Predicted kinetic dominance
3-Methoxypyridine Forms single isomer (5a) α-5a Kinetically controlled
3-Bromopyridine Forms α- and β-isomers (8a, 8b) α-8a (dominant) PM3 ΔHf: 19.94 vs. 17.75 kcal/mol

Biological Activity

5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Basic Information:

PropertyValue
CAS No. 646518-43-6
Molecular Formula C10H14INO
Molecular Weight 291.13 g/mol
IUPAC Name 5-[(2S)-3-iodo-2-methylpropyl]-2-methoxypyridine
InChI Key RVUHEOUCWQLTGH-QMMMGPOBSA-N

Synthesis Methods

The synthesis of this compound typically involves the iodination of 2-methoxypyridine followed by the introduction of the (2S)-3-iodo-2-methylpropyl group. The reaction conditions often require iodine and suitable oxidizing agents to facilitate the iodination process. Various organic synthesis techniques, including nucleophilic substitution reactions, are employed to achieve the desired product with high yield and purity.

The biological activity of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is primarily attributed to its interaction with specific molecular targets, where it can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The presence of the iodine atom and methoxy group enhances its reactivity and interaction potential with biological molecules.

Research Findings

  • Antibacterial Activity: Preliminary studies indicate that compounds structurally similar to 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine exhibit significant antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentration (MIC) values indicating effectiveness against these bacteria .
  • Antiproliferative Effects: In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these activities suggest a promising therapeutic potential in oncology .

Case Study 1: Antibacterial Evaluation

A study on methanolic extracts containing similar pyridine derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The extracts were evaluated for their efficacy in inhibiting bacterial growth, with some fractions exhibiting MIC values as low as 62.5 µg/mL .

Case Study 2: Anticancer Activity

Research focusing on antiproliferative effects highlighted that specific fractions derived from compounds similar to 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine displayed IC50 values of approximately 226 µg/mL against HeLa cells, indicating potential use in cancer treatment strategies .

Comparative Analysis with Similar Compounds

The uniqueness of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine lies in its specific structural features compared to related compounds like 5-Iodo-2-methoxypyridine. These differences may influence their biological activities and interactions with molecular targets.

Compound NameAntibacterial ActivityAntiproliferative Activity
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine ModerateSignificant
5-Iodo-2-methoxypyridine LowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.